N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide

Physicochemical profiling Drug-likeness ADME prediction

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide (CAS 917924-82-4) is a synthetic small molecule belonging to the pyrazole-benzamide chemotype, with molecular formula C₁₉H₁₉ClN₄O and molecular weight 354.83 g/mol. This compound features a 3-(1H-pyrazol-4-yl)benzamide core linked via an amide bond to a 3-amino-1-(4-chlorophenyl)propyl side chain.

Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
CAS No. 917924-82-4
Cat. No. B12888829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide
CAS917924-82-4
Molecular FormulaC19H19ClN4O
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NC(CCN)C2=CC=C(C=C2)Cl)C3=CNN=C3
InChIInChI=1S/C19H19ClN4O/c20-17-6-4-13(5-7-17)18(8-9-21)24-19(25)15-3-1-2-14(10-15)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25)
InChIKeyGQVLBXIPRNEDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide (CAS 917924-82-4) is a synthetic small molecule belonging to the pyrazole-benzamide chemotype, with molecular formula C₁₉H₁₉ClN₄O and molecular weight 354.83 g/mol . This compound features a 3-(1H-pyrazol-4-yl)benzamide core linked via an amide bond to a 3-amino-1-(4-chlorophenyl)propyl side chain. The pyrazole-benzamide scaffold has been independently validated across multiple therapeutic target classes, including RORγ inverse agonism [1] and multitargeting kinase inhibition [2], establishing this chemotype as a privileged scaffold in drug discovery. The compound's calculated physicochemical properties—LogP of 4.83 and polar surface area (PSA) of 87.29 Ų —place it within favorable drug-like property space, distinguishing it from more polar or excessively lipophilic analogs in the same scaffold family.

Pyrazole-benzamide chemotype with reported RORγ inverse agonism and kinase inhibition scaffold fit
Contains chiral primary amine side chain enabling stereochemistry–activity SAR and library diversification
Calculated LogP and PSA within drug-like property space, supporting balanced permeability and solubility screening

Why Generic Substitution of N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide with In-Class Analogs Introduces Unquantified Risk


Pyrazole-benzamide derivatives within the same chemotype exhibit profound sensitivity to minor structural modifications, producing order-of-magnitude shifts in both target potency and selectivity. For example, within the RORγ inverse agonist series, replacement of a biaryl head group with a substituted aminopyrazole improved physical properties and potency [1], while in the kinase inhibitor series, halogen substitution patterns on the benzamide ring altered EGFR WT IC₅₀ values by over 1,000-fold across closely related analogs [2]. The target compound's unique combination of the 3-(1H-pyrazol-4-yl)benzamide core with a 3-amino-1-(4-chlorophenyl)propyl side chain—containing a free primary amine, a chiral center, and a para-chlorophenyl group—creates a distinct pharmacological vector not replicated by any single commercially available analog. Generic substitution without direct comparative data on this specific substitution pattern therefore carries unquantified risk of altered target engagement, off-target liability, and pharmacokinetic behavior.

Halogen pattern Minor halogen substitution shifts on benzamide ring may alter kinase selectivity by over 1,000-fold in tested analogs; target’s para-chlorophenyl configuration not replicated in commercial analogs.
Chiral handle Absence of the chiral primary amine side chain in common pyrazole-benzamide substitutes eliminates a key diversification point and may shift stereospecific biological response.
Core combination The specific 3-(1H-pyrazol-4-yl)benzamide plus 3-amino-1-(4-chlorophenyl)propyl vector is unique; generic replacement with other pyrazole-benzamides may not reproduce target engagement profile.

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide: Quantitative Evidence Guide for Differentiated Procurement Decisions


Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Relative to Comparator Pyrazole-Benzamide Scaffolds

The target compound possesses a calculated LogP of 4.83 and a topological polar surface area (TPSA) of 87.29 Ų . Within the broader pyrazole-benzamide chemotype, the N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamide series reported by Khaled et al. (2023) features compounds with higher molecular complexity and additional hydrogen-bond acceptors, which would increase PSA and potentially reduce membrane permeability [1]. This LogP–PSA profile positions the target compound closer to the optimal CNS drug-like property space relative to more heavily functionalized pyrazole-benzamide kinase inhibitors, making it a potentially more favorable starting point for programs requiring balanced permeability and solubility.

Physicochemical profile
Cross-study comparable
LogP 4.83, TPSA 87.29 Ų vs. comparator kinase inhibitor series (MW >450, inferred PSA >100 Ų)
May support membrane permeability screening relative to more polar pyrazole-benzamide analogs
Experimental LogP not available; cross-study inference
Physicochemical profiling Drug-likeness ADME prediction Lipinski rule of five

Structural Differentiation: Side-Chain Chiral Center and Primary Amine as Distinct Functional Handles

The target compound incorporates a 3-amino-1-(4-chlorophenyl)propyl side chain containing a chiral center at the benzylic carbon and a terminal primary amine . This contrasts with the N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamide series [1], which features a 4-cyano-1H-pyrazol-5-yl core without a chiral side chain, and the RORγ inverse agonist series [2], where the aminopyrazole group is directly attached to the benzamide core. The free primary amine in the target compound provides a synthetically accessible handle for further derivatization (e.g., amide coupling, reductive amination, or bioconjugation), while the chiral center enables exploration of enantioselective biological activity.

Chiral primary amine
Qualitative structural
One chiral center (benzylic carbon) with free primary amine; absent in both RORγ and kinase comparator series
Enables enantioselective SAR exploration and parallel library synthesis
No quantitative biological comparison available
Medicinal chemistry Structure–Activity Relationship (SAR) Chiral amine Scaffold diversification

Class-Level Target Engagement Evidence: Pyrazole-Benzamide Chemotype Validated as RORγ Inverse Agonist Scaffold

The pyrazole-containing benzamide chemotype, to which the target compound belongs, has been validated as a productive scaffold for RORγ inverse agonism. Wang et al. (2015) demonstrated that replacement of the head phenyl moiety in lead biaryl compound 4a with a substituted aminopyrazole group improved physical properties and led to potent RORγ inverse agonists, exemplified by compounds 4j and 5m [1]. The co-crystal structure of compound 4j bound to the RORγ ligand-binding domain (PDB: 4ZOM) confirms that the pyrazole-benzamide scaffold engages the receptor's orthosteric site [1]. While the target compound itself has not been directly tested in this assay, its 3-(1H-pyrazol-4-yl)benzamide core is structurally congruent with the active series, and its distinct substitution pattern may confer differentiated binding kinetics or selectivity relative to the reported 4j/5m analogs.

RORγ inverse agonism
Class-level inference
Pyrazole-benzamide core validated in RORγ FRET assay; co-crystal structure 4ZOM available for scaffold 4j
Supports RORγ target-class fit; target compound not directly tested
Data to verify with target compound
RORgamma Inverse agonist Autoimmune disease Th17 cell IL-17

Class-Level Evidence: Anticancer Activity of Structurally Related Pyrazole-Benzamide Kinase Inhibitors

A distinct subset of pyrazole-benzamide derivatives has demonstrated potent multitargeting kinase inhibition and anticancer activity. Khaled et al. (2023) reported that N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides (5a–h) exhibited IC₅₀ values ranging from 0.005133 ± 0.000042 to 0.022249 ± 0.000069 μM against HepG-2, MCF-7, and HCT-116 cancer cell lines, with compound 5b showing dual EGFR WT and B-RAF WT kinase inhibition comparable to afatinib and sorafenib controls [1]. Although the target compound differs in its specific substitution pattern (notably lacking the bromobenzoyl and cyano groups), the shared 3-(1H-pyrazol-4-yl)benzamide core suggests that the chemotype is broadly permissive for kinase target engagement. The target compound's distinct 4-chlorophenyl and primary amine substituents may shift kinase selectivity profiles relative to the halogenated benzamide series.

Kinase cell-model activity
Class-level inference
Comparator series (5a–h) IC₅₀ 0.005–0.022 μM against HepG-2, MCF-7, HCT-116; EGFR/B-RAF inhibition reported
Class-level precedent for cell-model cytotoxicity endpoint review; target lacks bromobenzoyl/cyano groups
Direct testing required; selectivity profile may differ
Kinase inhibition EGFR B-RAF Anticancer Cytotoxicity

Molecular Weight Advantage for Oral Bioavailability Relative to Higher-Molecular-Weight Pyrazole-Benzamide Congeners

With a molecular weight of 354.83 g/mol, the target compound satisfies all four Lipinski Rule of Five criteria (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) , positioning it favorably for oral bioavailability. By comparison, the active kinase inhibitor 5b from the Khaled et al. (2023) series has a molecular weight exceeding 450 g/mol (exact value dependent on halogen substitution), placing it closer to the upper boundary of drug-like space [1]. The RORγ inverse agonist 4j (Wang et al., 2015) similarly carries additional substituents that increase molecular weight beyond that of the target compound [2]. Lower molecular weight is a well-established correlate of improved passive permeability and solubility, two key determinants of oral absorption.

MW and Lipinski compliance
Cross-study comparable
MW 354.83 g/mol; satisfies all Lipinski rules; ~100 g/mol lower than comparator kinase inhibitor 5b
May favor oral absorption model review relative to higher-MW pyrazole-benzamide analogs
Calculated properties; experimental permeability data absent
Oral bioavailability Lipinski parameters Molecular weight Drug-likeness

N-(3-Amino-1-(4-chlorophenyl)propyl)-3-(1H-pyrazol-4-yl)benzamide: Evidence-Based Research and Industrial Application Scenarios


Hit-to-Lead Expansion of RORγ Inverse Agonist Programs

The pyrazole-benzamide chemotype is validated for RORγ inverse agonism, with co-crystal structural data (PDB: 4ZOM) confirming engagement of the orthosteric ligand-binding domain [1]. The target compound's distinct 3-amino-1-(4-chlorophenyl)propyl side chain, differing from the aminopyrazole-based series reported by Wang et al. (2015), offers an underexplored vector for SAR expansion. Procurement of this compound enables systematic exploration of whether the extended chiral side chain enhances RORγ binding affinity, modulates selectivity against related nuclear receptors, or improves cellular potency in Th17 cell-based IL-17 suppression assays [1].

Kinase Selectivity Profiling with a Structurally Divergent Pyrazole-Benzamide Scaffold

Given the demonstrated kinase inhibitory activity of the pyrazole-benzamide class against EGFR WT, VEGFR-2, and B-RAF WT with IC₅₀ values in the single-digit nanomolar range for optimized congeners [2], the target compound provides a structurally distinct entry point for kinase panel screening. Its lower molecular weight (354.83 vs. >450 g/mol for the Khaled et al. series [2]) and absence of the 2-bromobenzoyl group may translate into differentiated kinase selectivity profiles, potentially accessing targets not engaged by the bromobenzoyl-cyano series.

Focused Library Synthesis Leveraging the Terminal Primary Amine Handle

The free primary amine on the target compound's side chain is a synthetically enabling feature absent from many comparator pyrazole-benzamide derivatives . This handle permits rapid, parallel diversification via amide coupling, sulfonamide formation, or reductive amination, enabling the generation of focused compound libraries for hit expansion. For procurement, this means the target compound serves not only as a screening candidate but also as a versatile synthetic intermediate for medicinal chemistry optimization .

Oral Bioavailability-Focused Lead Optimization Starting Point

With full Lipinski Rule of Five compliance (MW 354.83, LogP 4.83, HBD 2, HBA 4) , the target compound occupies a favorable drug-like property space that is closer to clinically precedented oral drugs than many pyrazole-benzamide kinase inhibitors with molecular weights exceeding 450 g/mol [2]. Programs prioritizing oral absorption may therefore select this compound as an early lead scaffold, investing in property-based optimization rather than having to engineer significant molecular weight reduction into later-stage candidates.

Application
Selection Property
Validation Focus
RORγ inverse agonism hit expansion
Pyrazole-benzamide core with distinct chiral side chain
RORγ binding and Th17 IL-17 suppression assay context
Kinase selectivity profiling
Structurally divergent scaffold lacking bromobenzoyl group
Kinase panel screening and cell-model endpoint review
Focused library synthesis
Terminal primary amine diversification handle
Derivatization feasibility and SAR expansion studies
Oral bioavailability lead optimization
Lipinski-compliant MW and LogP profile
Passive permeability and solubility screening
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